molecular formula C12H10ClNO3 B12214091 7-Chloro-4-methoxy-8-methylquinoline-3-carboxylic acid

7-Chloro-4-methoxy-8-methylquinoline-3-carboxylic acid

Cat. No.: B12214091
M. Wt: 251.66 g/mol
InChI Key: VBOQHSPVYFGTLI-UHFFFAOYSA-N
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Description

7-Chloro-4-methoxy-8-methylquinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a quinoline core, which is a heterocyclic aromatic organic compound with a wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-methoxy-8-methylquinoline-3-carboxylic acid typically involves the functionalization of the quinoline core. Common synthetic routes include:

    Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

    Skraup Synthesis: This classical method involves the cyclization of aniline derivatives with glycerol and an oxidizing agent like nitrobenzene.

    Doebner-Miller Reaction: This involves the reaction of aniline with β-ketoesters in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of quinoline derivatives often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also gaining popularity due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-methoxy-8-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

7-Chloro-4-methoxy-8-methylquinoline-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor for the synthesis of antimalarial, antibacterial, and anticancer agents.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: It serves as an intermediate in the synthesis of dyes, agrochemicals, and other pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Chloro-4-methoxy-8-methylquinoline-3-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites or interact with receptors to modulate their activity. The exact pathways depend on the specific biological context and the derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-4-hydroxy-8-methylquinoline: Similar structure but with a hydroxyl group instead of a methoxy group.

    7-Chloro-4-aminoquinoline: Contains an amino group, commonly used in antimalarial drugs like chloroquine.

    8-Hydroxyquinoline: Known for its metal-chelating properties and use in antiseptics.

Uniqueness

7-Chloro-4-methoxy-8-methylquinoline-3-carboxylic acid is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its lipophilicity, potentially improving its bioavailability in medicinal applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

7-chloro-4-methoxy-8-methylquinoline-3-carboxylic acid

InChI

InChI=1S/C12H10ClNO3/c1-6-9(13)4-3-7-10(6)14-5-8(12(15)16)11(7)17-2/h3-5H,1-2H3,(H,15,16)

InChI Key

VBOQHSPVYFGTLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C(C(=CN=C12)C(=O)O)OC)Cl

Origin of Product

United States

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